![molecular formula C10H22Cl2N2O2 B2523149 Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride CAS No. 2445784-31-4](/img/structure/B2523149.png)
Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various piperidine derivatives and their synthesis, which can provide insights into the general class of compounds to which the compound belongs. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their presence in various biologically active molecules .
Synthesis Analysis
The synthesis of piperidine derivatives typically involves reactions such as Michael addition, Mannich reaction, and cyclization processes. For instance, a novel piperidine derivative was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Similarly, other piperidine derivatives were synthesized by reacting with diorganotin dichloride or by cyclization with hydroxylamine hydrochloride . These methods could potentially be adapted for the synthesis of "Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride".
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often elucidated using techniques such as X-ray crystallography, NMR, and DFT calculations. For example, the crystal structure of a piperidine derivative was studied by X-ray crystallography and confirmed through various intermolecular interactions . DFT calculations are also commonly used to predict and confirm molecular geometry and electronic structure .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including addition reactions with methyl propiolate and reactions with halogens or hydrochloric acid to form different products . These reactions are influenced by the substituents on the piperidine ring and can lead to a variety of compounds with different properties and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are characterized by spectroscopic methods and theoretical calculations. The vibrational frequencies, infrared intensities, and molecular conformations are determined using HF and DFT methods . The antimicrobial activity of some piperidine derivatives has been tested, showing that they exhibit higher activity than the free ligand . Additionally, the electronic absorption spectrum and thermodynamic properties of these compounds can be investigated using theoretical calculations .
Aplicaciones Científicas De Investigación
Downstream Processing of Biologically Produced Chemicals
The review by Zhi-Long Xiu and A. Zeng (2008) on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol highlights the importance of efficient recovery and purification methods in the microbial production of chemicals. It suggests that separation technologies like aqueous two-phase extraction and pervaporation deserve further attention for improving yield, purity, and energy consumption in the production of similar compounds (Zhi-Long Xiu & A. Zeng, 2008).
Chemical Inhibitors and Pharmacology
Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes by S. C. Khojasteh et al. (2011) provides insight into how certain chemical inhibitors can be used to understand drug metabolism and predict drug-drug interactions. This kind of research is crucial for developing safer pharmaceuticals and could be relevant for studying the metabolism of compounds like Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride and its effects in the human body (S. C. Khojasteh et al., 2011).
Environmental and Health Impact Studies
The work by Camille Haman et al. (2015) reviews the occurrence, fate, and behavior of parabens in aquatic environments, presenting a case for the importance of understanding the environmental and health impacts of chemical compounds. Similar studies could provide insights into the environmental behavior and potential health effects of Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride and its derivatives (Camille Haman et al., 2015).
Synthesis and Application of Chemical Compounds
J. Marco-Contelles (2023) summarized methods for the synthesis of 3-nitrooxypropanol, a methane mitigant, showcasing the ongoing research in developing efficient synthesis methods for small molecules with significant biological properties. This review illustrates the potential for developing synthesis pathways for complex molecules like Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride for various applications (J. Marco-Contelles, 2023).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-11-9-4-3-6-12(8-9)7-5-10(13)14-2;;/h9,11H,3-8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIFISZLZNWYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CCC(=O)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

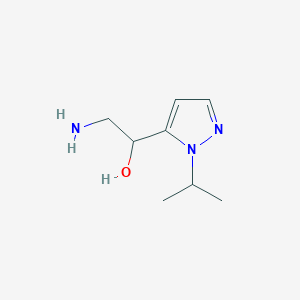
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide](/img/structure/B2523067.png)
![(E)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2523068.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523069.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide](/img/structure/B2523071.png)
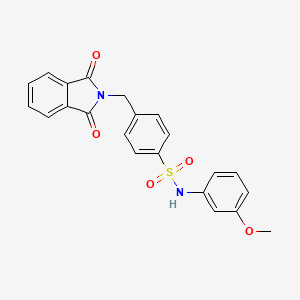

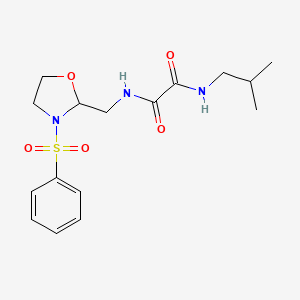
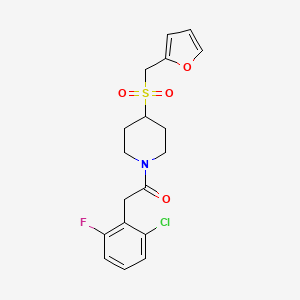
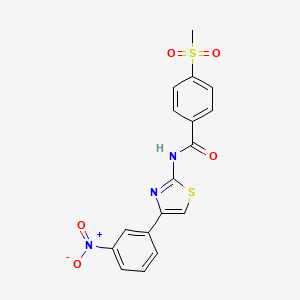

![2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2523080.png)
![7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2523085.png)
![6-(3,4-dimethylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2523087.png)